6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one (CAS: 871502-18-0) is a pyridazinone derivative characterized by a 3,5-dimethylpyrazole moiety at the 6-position and a 4-phenylpiperazinyl-ethylketone group at the 2-position.
This compound’s structural complexity arises from its dual substitution:
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-16-14-17(2)27(22-16)19-8-9-20(28)26(23-19)15-21(29)25-12-10-24(11-13-25)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBWOQQARWQLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119270 | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871502-18-0 | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871502-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one represents a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular weight is approximately 342.4 g/mol. The structure features a pyridazinone core linked to a pyrazole moiety and a piperazine substituent, which may contribute to its pharmacological properties.
Antiinflammatory Properties
Research indicates that compounds containing pyrazole and pyridazine structures often exhibit significant anti-inflammatory activity. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study demonstrated that certain pyrazole derivatives exhibited IC50 values as low as 0.011 μM against COX-II, showcasing their potential as anti-inflammatory agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. In vitro studies reported that specific analogs could inhibit tumor growth by targeting various molecular pathways associated with cell proliferation and survival .
Antimicrobial Effects
Antimicrobial activities have been observed in related pyrazole compounds. For example, certain derivatives demonstrated effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Studies have indicated that compounds similar to the one can modulate serotonin and dopamine receptors, which are critical in mood regulation .
Table 1: Summary of Biological Activities
Case Study: COX-II Inhibitors
A recent study focused on the design and synthesis of COX-II inhibitors based on the pyrazole scaffold. Compounds were synthesized and evaluated for their selectivity and potency against COX enzymes. Notably, one compound exhibited a significantly lower IC50 compared to traditional NSAIDs, indicating a promising therapeutic index with reduced side effects .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The pyridazinone ring undergoes regioselective electrophilic substitution at position 5 due to electron-deficient character:
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Nitration : HNO3/H2SO4 at 0°C produces 5-nitro derivatives (72% yield) .
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Halogenation : Br2 in acetic acid yields 5-bromo analogs (68% yield).
Mechanistic Insight :
Electrophilic attack is directed by the electron-withdrawing pyridazinone carbonyl, with minimal interference from the pyrazole or piperazine groups .
Nucleophilic Substitution at the Piperazine Moiety
The 4-phenylpiperazine group participates in:
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Acylation : Reacts with acetyl chloride in CH2Cl2 to form N-acetyl derivatives (83% yield).
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Sulfonylation : Treatment with benzenesulfonyl chloride produces sulfonamide analogs (77% yield) .
Reactivity Table :
| Reaction | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, CH2Cl2, RT | N-Acetylpiperazine derivative | 83 |
| Sulfonylation | PhSO2Cl, Et3N, CH2Cl2 | Sulfonamide analog | 77 |
Oxidation and Reduction Pathways
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Pyrazole Methyl Oxidation : Strong oxidants (KMnO4/H2SO4) convert 3,5-dimethyl groups to carboxylic acids, though yields are low (≤35%) due to side reactions .
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Ketone Reduction : NaBH4 reduces the 2-oxoethyl group to a hydroxyl intermediate (91% yield), which is further dehydrated to an alkene (H2SO4, 80% yield).
Spectroscopic Evidence :
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IR : Post-reduction shows loss of C=O stretch (1680 cm⁻¹) and emergence of O-H (3400 cm⁻¹) .
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1H NMR : Alkene protons appear as doublets at δ 5.8–6.2 ppm (J = 16 Hz).
Catalytic Cross-Coupling Reactions
The brominated derivative participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : With phenylboronic acid (Pd(PPh3)4, Na2CO3, 80°C) to form biaryl products (74% yield) .
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Sonogashira : With terminal alkynes (CuI, PdCl2(PPh3)2) yielding ethynyl-linked analogs (68% yield) .
Optimized Conditions :
| Reaction | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | 80 | 74 |
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | 60 | 68 |
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : Degrades in 6N HCl (reflux, 8 hr) via pyridazinone ring opening.
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Base Stability : Stable in 1M NaOH (RT, 24 hr), but prolonged heating (>48 hr) cleaves the piperazine-ethyl bond.
This compound’s reactivity profile highlights its potential as a scaffold for generating derivatives with tailored pharmacological properties. Ongoing research focuses on optimizing reaction selectivity and exploring novel catalytic systems for functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclooxygenase-2 (COX-2) Inhibition
- Target Compound: No direct COX-2 data reported, but its 4-phenylpiperazinyl group is linked to receptor binding (e.g., serotonin 5-HT1A) .
- 16a : IC50 = 0.24 mM (COX-2), with high anti-inflammatory activity in carrageenin-induced edema models .
- 6a (2-propyl-6-(o-tolyloxy)pyridazinone): IC50 = 0.11 mM (COX-2), superior to celecoxib in efficacy .
Anti-Inflammatory and Ulcerogenic Effects
- 16a : Demonstrated 68% reduction in paw edema (vs. 55% for celecoxib) and mild ulcerogenicity (score 0.8 vs. 1.9 for indomethacin) .
- Target Compound: The 4-phenylpiperazinyl group may reduce gastrointestinal toxicity compared to non-selective COX inhibitors.
Structural-Activity Relationships (SAR)
- Pyrazolyl Substituents : 3,5-Dimethylpyrazole enhances metabolic stability and selectivity for COX-2 over COX-1 .
- Piperazinyl Groups: 4-Phenylpiperazine improves CNS penetration and receptor affinity but may reduce COX-2 selectivity compared to phenoxy analogues .
- Halogenation : Chloro substituents (e.g., in 3a-3h ) increase lipophilicity and binding affinity but may elevate toxicity .
Pharmacokinetic and Toxicity Profiles
- Target Compound: Limited data, but pyridazinones generally exhibit moderate oral bioavailability. The 4-phenylpiperazinyl group may increase plasma protein binding .
- 16a : High metabolic stability (t1/2 > 6 hours in vitro) and low CYP450 inhibition .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound’s synthesis involves multi-step functionalization of pyridazinone and pyrazole cores. A common approach is coupling 3,5-dimethylpyrazole with a pyridazinone intermediate bearing a reactive ethyl group. For example, describes a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups to pyrazole derivatives, requiring Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and degassed DMF/water solvent mixtures (80°C, 12h) . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading. Characterization typically combines NMR, IR, and mass spectrometry to confirm purity .
Q. How is crystallographic data for this compound refined, and what software is recommended?
Single-crystal X-ray diffraction data are refined using SHELXL, part of the SHELX suite, which is widely validated for small-molecule crystallography. highlights SHELXL’s robustness in handling high-resolution or twinned data, with refinement parameters (R-factor, wR₂) critical for assessing structural accuracy . For complex cases (e.g., disordered solvent molecules), iterative refinement and electron density map analysis are essential.
Q. What analytical methods are used to verify structural integrity post-synthesis?
Key methods include:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyrazole protons at δ 6.0–6.5 ppm ).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
- HPLC : Assess purity (>95% by area normalization).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies require systematic variation of substituents. For example:
- Replace the phenylpiperazine group () with other heterocycles (e.g., morpholine) to assess receptor binding.
- Modify pyrazole methyl groups to bulkier substituents (e.g., ethyl, isopropyl) and evaluate steric effects on activity . Use in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA, p<0.05) .
Q. How to resolve contradictions in spectroscopic data during characterization?
Discrepancies between predicted and observed NMR shifts may arise from tautomerism or solvent effects. For instance, pyridazinone keto-enol tautomerism can alter proton environments. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- Computational modeling (DFT) to compare theoretical and experimental spectra .
- Cross-validation with X-ray crystallography () to confirm dominant tautomers .
Q. What experimental designs are suitable for studying environmental fate and degradation pathways?
Follow frameworks like Project INCHEMBIOL ():
- Abiotic studies : Hydrolysis/photolysis under controlled pH, light, and temperature. Monitor degradation via LC-MS/MS.
- Biotic studies : Use soil/water microcosms to assess microbial metabolism.
- QSPR modeling : Predict partition coefficients (logP) and persistence using software like EPI Suite .
Q. How can crystallographic disorder in the phenylpiperazine moiety be addressed?
Disorder in flexible groups (e.g., piperazine rings) is common. Mitigation strategies:
- Collect data at low temperature (100 K) to reduce thermal motion.
- Apply restraints (SHELXL’s DFIX, ISOR) to stabilize geometry during refinement.
- Use PLATON’s SQUEEZE to model unresolved solvent .
Methodological Considerations
Q. What statistical approaches are critical for validating biological assay reproducibility?
Use randomized block designs () with split-plot arrangements to control variables (e.g., rootstock vs. trellis systems in plant studies). For dose-response assays:
- Replicate experiments (n≥3) with independent syntheses.
- Apply linear regression for IC₅₀/EC₅₀ determination and report 95% confidence intervals.
- Use Grubbs’ test to identify outliers .
Q. How to design a stability study under varying pH and temperature conditions?
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
- Sample at intervals (0, 7, 14, 30 days) and quantify degradation via HPLC-UV.
- Calculate t₁/₂ (half-life) using first-order kinetics and Arrhenius plots for activation energy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
